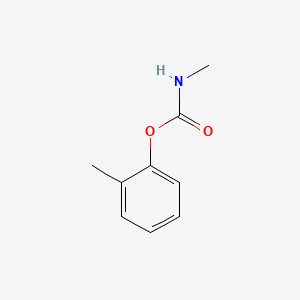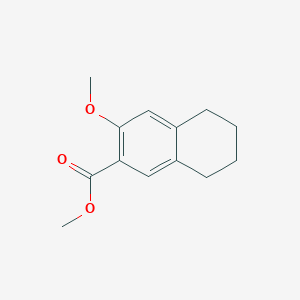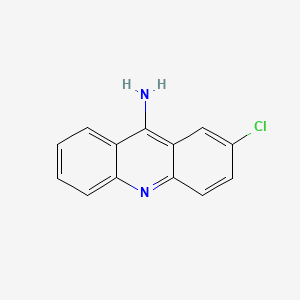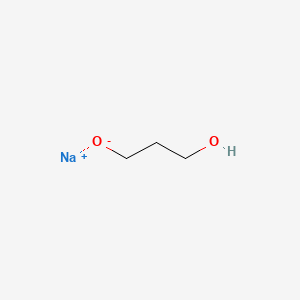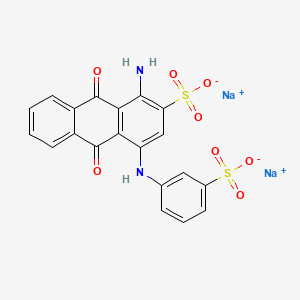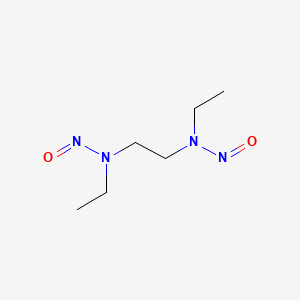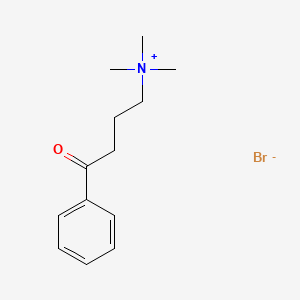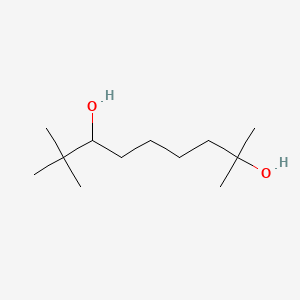
Phosphoric triamide, N,N',N''-triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[bis(anilino)phosphoryl]aniline is an organic compound with the molecular formula C18H18N3OP It is characterized by the presence of three aniline groups attached to a phosphoryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(anilino)phosphoryl]aniline typically involves the reaction of phosphoryl chloride with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
POCl3+3C6H5NH2→(C6H5NH)3PO+3HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions. The temperature and reaction time are carefully controlled to optimize the yield of N-[bis(anilino)phosphoryl]aniline.
Industrial Production Methods
Industrial production of N-[bis(anilino)phosphoryl]aniline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-[bis(anilino)phosphoryl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The aniline groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
N-[bis(anilino)phosphoryl]aniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[bis(anilino)phosphoryl]aniline involves its interaction with various molecular targets. The phosphoryl group can form strong bonds with metal ions, making it a useful ligand in coordination chemistry. The aniline groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Aniline: A simpler compound with a single aniline group.
N,N-dimethylaniline: Contains two methyl groups attached to the nitrogen atom.
Triphenylphosphine: Similar in structure but with phenyl groups instead of aniline groups.
Uniqueness
N-[bis(anilino)phosphoryl]aniline is unique due to the presence of three aniline groups attached to a single phosphoryl group. This structure imparts distinct chemical and physical properties, making it valuable in various applications.
Propiedades
Número CAS |
5326-10-3 |
|---|---|
Fórmula molecular |
C18H18N3OP |
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
N-dianilinophosphorylaniline |
InChI |
InChI=1S/C18H18N3OP/c22-23(19-16-10-4-1-5-11-16,20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H,(H3,19,20,21,22) |
Clave InChI |
UUSQZFAWRPTQFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NP(=O)(NC2=CC=CC=C2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate](/img/structure/B13754054.png)
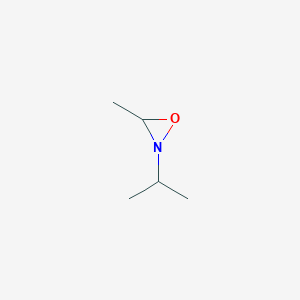
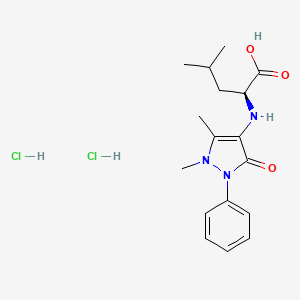
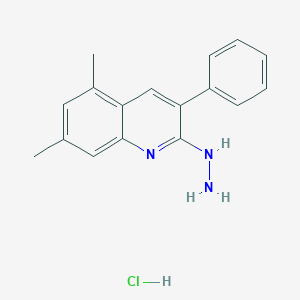
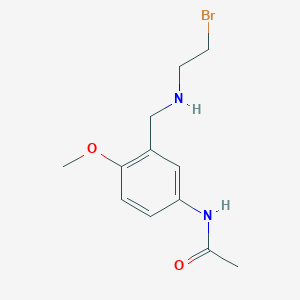
![N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13754093.png)
